molecular formula C29H27NO2 B286523 N-[1-(biphenyl-4-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide

N-[1-(biphenyl-4-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide

Cat. No. B286523
M. Wt: 421.5 g/mol
InChI Key: VIFYYNWOBDAGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(biphenyl-4-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide, also known as O-2050, is a synthetic opioid analgesic drug that has been extensively studied for its potential use in pain management. It was first synthesized in the 1970s and has since been studied for its pharmacological properties and potential clinical applications.

Mechanism of Action

N-[1-(biphenyl-4-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide acts on the mu-opioid receptor in the central nervous system, producing analgesia and other effects such as sedation and respiratory depression. It has been found to be highly selective for the mu-opioid receptor, which may reduce the risk of side effects associated with non-selective opioid agonists.
Biochemical and physiological effects:
N-[1-(biphenyl-4-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide has been found to produce dose-dependent analgesia in animal models of acute and chronic pain. It has also been found to produce sedation and respiratory depression, which are common side effects of opioid drugs.

Advantages and Limitations for Lab Experiments

N-[1-(biphenyl-4-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide has several advantages for laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. However, it also has limitations, such as its potential for producing respiratory depression and other side effects, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[1-(biphenyl-4-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide, including:
1. Further studies on its pharmacological properties and mechanisms of action.
2. Development of new analogs with improved selectivity and reduced side effects.
3. Examination of its potential use in combination with other analgesic agents for improved pain management.
4. Investigation of its potential use in the treatment of other conditions, such as anxiety and depression.
5. Studies on its potential for abuse and addiction, and the development of strategies to mitigate these risks.
In conclusion, N-[1-(biphenyl-4-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide is a synthetic opioid analgesic drug that has been extensively studied for its potential use in pain management. It acts on the mu-opioid receptor in the central nervous system, producing analgesia and other effects. While it has several advantages for laboratory experiments, it also has limitations and potential risks that need to be carefully considered. Further research is needed to fully understand its pharmacological properties and potential clinical applications.

Synthesis Methods

The synthesis of N-[1-(biphenyl-4-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide involves the reaction of 4-methoxyphenylacetic acid with 1,2-diphenylethylamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

N-[1-(biphenyl-4-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide has been studied for its potential use as an analgesic agent in the treatment of acute and chronic pain. It has been found to be a potent and selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.

properties

Molecular Formula

C29H27NO2

Molecular Weight

421.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[2-phenyl-1-(4-phenylphenyl)ethyl]acetamide

InChI

InChI=1S/C29H27NO2/c1-32-27-18-12-23(13-19-27)21-29(31)30-28(20-22-8-4-2-5-9-22)26-16-14-25(15-17-26)24-10-6-3-7-11-24/h2-19,28H,20-21H2,1H3,(H,30,31)

InChI Key

VIFYYNWOBDAGGJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC(CC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC(CC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.